4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Description
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1260008-48-7) is a halogenated indanone derivative featuring a bicyclic structure with a ketone group at the 1-position. Its molecular formula is C₉H₅ClFO, with chlorine and fluorine substituents at the 4- and 5-positions, respectively (Figure 1).
Properties
IUPAC Name |
4-chloro-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELSEKLTYOIGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out at a low temperature of around 5°C, followed by heating to 60°C for several hours. The resulting product is then purified to obtain this compound with high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield the corresponding alcohol.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-Indanone derivative.
Reduction: Corresponding alcohol.
Substitution: Various substituted indenone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of indanone derivatives are heavily influenced by substituent positions and electronic characteristics. Below is a comparative analysis:
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
- Substituents : 4-Cl, 5-F.
- Key Features : The electron-withdrawing halogens enhance electrophilicity at the ketone group, facilitating nucleophilic addition reactions. The fluorine atom’s small size and high electronegativity may improve metabolic stability compared to bulkier substituents .
5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1092347-24-4)
- Substituents : 5-Cl, 6-F.
- Comparison: The positional swap of halogens alters steric and electronic interactions.
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 859771-16-7)
- Substituents : 4-Cl, 5-CH₃.
- Comparison : Replacing fluorine with a methyl group increases lipophilicity (logP ~2.8 vs. ~2.3 for the fluoro analog), which could enhance membrane permeability but reduce solubility. The methyl group’s steric bulk may hinder interactions in tight binding pockets .
Antioxidant and Anti-inflammatory Activity
- (E)-6-Hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) Substituents: 6-OH, benzylidene with 4-OH-3-OCH₃. Activity: Demonstrates potent anti-inflammatory effects in macrophages (IC₅₀ = 1.2 μM for TNF-α inhibition). The hydroxy and methoxy groups enhance hydrogen bonding with inflammatory enzymes . Contrast: Unlike 4-Cl-5-F indanone, 7x’s electron-donating groups favor antioxidant activity, whereas halogens in the target compound may prioritize electrophilic reactivity .
Antiproliferative Activity
- FCY-302: (2E)-7-Methyl-2-(phenylmethylidene)-4-isopropyl-2,3-dihydro-1H-inden-1-one
- Substituents : 7-CH₃, phenylmethylidene, 4-isopropyl.
- Activity : Induces apoptosis in leukemia cells (EC₅₀ = 8.5 μM) via ROS modulation. The conjugated system and hydrophobic substituents enhance cellular uptake .
- Contrast : The absence of halogens in FCY-302 reduces electrophilicity but increases hydrophobic interactions, suggesting divergent mechanisms compared to halogenated analogs .
Allelochemical Activity
- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one
- Substituents : 3-OH, 3-CH₃, 5-isopropyl.
- Activity : Inhibits seedling growth in plants (EC₅₀ = 50 μg/mL). The hydroxy group is critical for hydrogen bonding with plant receptors .
- Contrast : The target compound’s halogens may confer broader reactivity but lack the hydrogen-bonding capacity of hydroxy groups .
Biological Activity
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a synthetic organic compound belonging to the class of indenones. Its unique structure, characterized by the presence of both chlorine and fluorine atoms, suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₆ClF
- Molecular Weight : 172.58 g/mol
- CAS Number : 166250-01-7
- Density : 1.312 g/cm³
- Boiling Point : 259.5°C at 760 mmHg
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites in biological molecules, leading to:
- Inhibition of enzyme activity.
- Disruption of cellular processes.
This mechanism may contribute to its observed antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM |
| Enterococcus faecalis | 62.5 - 125 µM |
The compound demonstrated bactericidal action by inhibiting protein synthesis pathways and disrupting nucleic acid production, which is crucial for bacterial growth and replication .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its potential anticancer properties. A study focused on the disruption of c-Myc–Max protein-protein interactions revealed that certain derivatives of this compound could inhibit the binding of these proteins to their DNA target sequences.
| Compound | Disruption Activity (%) |
|---|---|
| 4aa | 100% |
| 4da | 90% |
| Control | 0% |
These findings suggest that modifications to the compound can enhance its ability to interfere with critical oncogenic pathways, making it a candidate for further development in cancer therapeutics .
Case Studies
A focused library of derivatives based on this compound was screened for biological activity. The results indicated that specific substitutions significantly impacted both antimicrobial and anticancer activities.
Example Derivatives and Their Activities
- Compound 4aa : Potent in disrupting c-Myc–Max interactions.
- Compound 4da : Showed moderate activity against bacterial strains.
- Compound 4bb : Largely inactive, indicating the importance of functional groups in biological efficacy.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?
A common method involves halogenation of the indanone core. For example, fluorination at the 5-position can be achieved using Selectfluor® in anhydrous DMF under nitrogen, followed by chlorination at the 4-position via electrophilic substitution with Cl₂ in acetic acid. Key parameters include temperature control (0–5°C for fluorination, 25°C for chlorination) and stoichiometric ratios (1.2 equivalents of Selectfluor® ensures complete fluorination). Yields typically range from 65–80%, with purity >95% after silica gel chromatography .
Q. How should researchers characterize this compound, and what analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine-induced deshielding at C5, chlorine splitting patterns at C4).
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for refinement .
- Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₅ClF₀O) with <3 ppm error.
- FT-IR : Identify carbonyl stretch (~1700 cm⁻¹) and C-F/C-Cl vibrations .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers at RT, protected from light and moisture.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous runoff due to potential environmental toxicity .
Advanced Research Questions
Q. How do the chloro and fluoro substituents influence biological activity, particularly in enzyme inhibition?
The fluorine atom enhances hydrogen-bonding with enzyme active sites (e.g., kinases, acetylcholinesterase), increasing binding affinity. The chlorine group improves lipophilicity, aiding membrane permeability. For example, in FAK inhibition studies, 4-Cl-5-F derivatives showed IC₅₀ values <100 nM, outperforming non-halogenated analogs by 10-fold. Competitive binding assays (SPR) and molecular docking (AutoDock Vina) are recommended to map interactions .
Q. What strategies optimize solubility for in vivo studies without compromising activity?
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility.
- Prodrug Design : Introduce phosphate esters at the ketone group, which hydrolyze in vivo to release the active compound.
- Micellar Formulations : PEG-based surfactants increase bioavailability by 40% in rodent models .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?
Q. Methodology :
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Dose-Response Curves : Conduct triplicate assays across 8 concentrations (0.1–100 µM) to minimize variability.
- Cell Line Validation : Use authenticated lines (e.g., NCI-60 panel) to rule out contamination.
- Orthogonal Assays : Confirm enzyme inhibition via fluorescence polarization (FP) and calorimetry (ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
